N-(2,4-difluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound with a molecular formula of C13H16F2N2O3S This compound is characterized by the presence of a piperidine ring substituted with a 2,4-difluorophenyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,4-Difluorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 2,4-difluorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(2,4-difluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(2,4-difluorophenyl)piperidine-4-carboxamide: Lacks the methylsulfonyl group, which may result in different chemical properties and biological activities.
N-(2,4-difluorophenyl)-1-(methylsulfonyl)piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, affecting its reactivity and solubility.
N-(2,4-difluorophenyl)-1-(methylsulfonyl)piperidine-4-amine: Has an amine group instead of a carboxamide group, which can alter its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O3S/c1-21(19,20)17-6-4-9(5-7-17)13(18)16-12-3-2-10(14)8-11(12)15/h2-3,8-9H,4-7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEABIWWDSZCKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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